3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
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Overview
Description
3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride typically involves the condensation of appropriate precursors under specific conditions. One common method includes the use of multicomponent reactions, oxidative coupling, and tandem reactions . These reactions often require the presence of catalysts and specific reagents to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to obtain the desired hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- 5-methylimidazo[1,2-a]pyridine hydrochloride
- 2-methylimidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine derivatives
Uniqueness
3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of the carboxylic acid group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2408968-62-5 |
---|---|
Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.6 |
Purity |
95 |
Origin of Product |
United States |
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